![molecular formula C6H12O6 B584003 D-[2-¹³C]talosa CAS No. 83379-36-6](/img/structure/B584003.png)

D-[2-¹³C]talosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

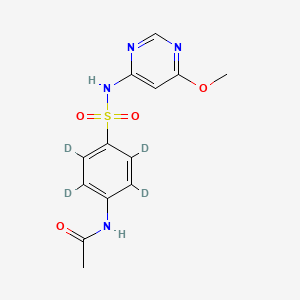

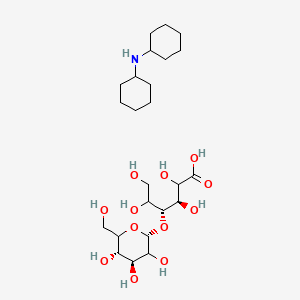

D-[2-13C]talose is a monosaccharide sugar . It is a C-2 epimer of galactose and a C-4 epimer of mannose . The molecular formula of D-[2-13C]talose is C6H12O6 .

Synthesis Analysis

D-talose can be synthesized from readily available D-galactose in four steps with an overall yield of 58% . The key step is the inversion of equatorial 2-OH of galactose to the axial one by SN2 reaction under the modified Lattrell-Dax reaction conditions .

Molecular Structure Analysis

The molecular structure of D-[2-13C]talose is represented by the IUPAC name (3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol . The InChI representation is InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 . The Canonical SMILES representation is C(C1C(C(C(C(O1)O)O)O)O)O .

Physical and Chemical Properties Analysis

D-[2-13C]talose has a molecular weight of 181.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 181.06674293 g/mol . The topological polar surface area is 110 Ų .

Aplicaciones Científicas De Investigación

- D-[2-¹³C]talosa se usa comúnmente en estudios de resonancia magnética nuclear (RMN) biomolecular. Su etiquetado isotópico permite a los investigadores rastrear las vías metabólicas e investigar las interacciones proteína-ligando con alta precisión. Al incorporar este azúcar marcado en muestras biológicas, los científicos pueden obtener información estructural detallada sobre las proteínas y sus socios de unión .

- El análisis de flujo metabólico (MFA) tiene como objetivo comprender el metabolismo celular al cuantificar el flujo de metabolitos a través de diferentes vías. D-talosa-2-¹³C sirve como un valioso trazador en experimentos de MFA. Los investigadores pueden seguir el destino de los átomos de carbono marcados dentro de las redes metabólicas, brindando información sobre los flujos metabólicos, las actividades enzimáticas y la utilización de sustratos .

- D-talosa-2-¹³C es un epímero de la galactosa, y su uso permite a los investigadores explorar el metabolismo de los carbohidratos. Al administrar D-talosa marcada a células u organismos, los científicos pueden rastrear sus vías de conversión, incluyendo la glucólisis, la vía de las pentosas fosfato y otros procesos relacionados con el azúcar. Esta información contribuye a nuestra comprensión de la regulación metabólica y los mecanismos de la enfermedad .

- Los derivados de D-talosa-2-¹³C etiquetados con fluorescencia se pueden emplear para la obtención de imágenes celulares. Estos derivados permiten a los investigadores visualizar la absorción, distribución y utilización de azúcar dentro de las células vivas. Estas técnicas de imagen son valiosas para estudiar los transportadores de glucosa, la glicosilación y los cambios metabólicos en estados de enfermedad .

- This compound se puede utilizar en el descubrimiento de fármacos y la identificación de objetivos. Al incorporar D-talosa marcada en ensayos basados en células, los investigadores pueden buscar compuestos que afecten el metabolismo de los carbohidratos. Además, ayuda a identificar enzimas involucradas en la utilización de talosa, lo que podría conducir a nuevos objetivos farmacológicos .

- SIRM combina el etiquetado de isótopos estables con la espectrometría de masas para cuantificar los flujos metabólicos. D-talosa-2-¹³C contribuye a los estudios de SIRM al proporcionar un trazador específico para analizar el metabolismo del azúcar. Los investigadores pueden medir los metabolitos marcados y obtener información sobre las vías metabólicas, especialmente las que involucran carbohidratos .

Estudios de RMN Biomolecular

Análisis de Flujo Metabólico

Estudiando el Metabolismo de los Carbohidratos

Imágenes y Seguimiento Celulares

Desarrollo de Fármacos e Identificación de Destinos

Metabolómica Resuelta por Isótopos Estables (SIRM)

Safety and Hazards

When handling D-[2-13C]talose, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Relevant Papers

One relevant paper describes the production of D-talose from D-tagatose using an immobilized enzyme of recombinant L-RI . Another paper discusses the anomerization of D-talose and presents NMR methods to evaluate the reaction kinetics .

Mecanismo De Acción

Target of Action

D-[2-13C]talose, also known as D-talose-2-13C, is a stable isotope-labeled compound . It is the 13C labeled 1-O-Acetyl-2,3,5-Tri-O-benzoyl-beta-D-Ribofuranose It is known that d-talose, a c-2 epimer of galactose, is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) of clostridia .

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It is known that d-talose is involved in the metabolism of daphnia magna, a species of water flea .

Action Environment

It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Análisis Bioquímico

Biochemical Properties

D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose .

Cellular Effects

It has been suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that D-[2-13C]talose could potentially influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of D-[2-13C]talose involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield D-[2-13C]talose . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .

Temporal Effects in Laboratory Settings

It is known that D-[2-13C]talose is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of D-[2-13C]talose in animal models. Some studies have suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans

Metabolic Pathways

D-[2-13C]talose is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose . This suggests that D-[2-13C]talose could potentially interact with other enzymes or cofactors in this pathway.

Transport and Distribution

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be localized to specific compartments or organelles within the cell where these enzymes are active.

Propiedades

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-IWCPBKJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)